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An In-depth Technical Guide to CAS 33016-47-6: 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Trityl-1H-imidazole-4-carbaldehyde, identified by CAS number 33016-47-6, is a pivotal

intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique structural features,

combining a reactive aldehyde group with a protected imidazole ring, make it a versatile

building block for the synthesis of a wide array of more complex molecules.[1] This guide

provides a comprehensive overview of its chemical properties, synthesis, and its significant role

as a precursor to biologically active compounds, including those with potential therapeutic

applications. The trityl (triphenylmethyl) group serves as a bulky, sterically hindering protecting

group for the imidazole nitrogen, which can direct the regioselectivity of subsequent reactions

and enhance solubility in organic solvents.[3] The aldehyde functional group is a versatile

handle for various chemical transformations, such as nucleophilic addition and reductive

amination, allowing for the construction of diverse molecular architectures.[3]

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Trityl-1H-imidazole-4-
carbaldehyde is presented in the table below. This data is essential for its handling, storage,

and application in synthetic protocols.
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Property Value Reference

CAS Number 33016-47-6 [4][5][6][7]

Molecular Formula C23H18N2O [5][6]

Molecular Weight 338.41 g/mol [5][6]

Appearance White to off-white solid [5]

Melting Point 187-189 °C [3]

IUPAC Name
1-(triphenylmethyl)-1H-

imidazole-4-carbaldehyde
[6]

Synonyms

4-Formyl-1-tritylimidazole, 1-

Tritylimidazole-4-

carboxaldehyde, (4-Formyl-1H-

imidazol-1-yl)triphenylmethane

[7]

Purity (HPLC) >99% [5]

Storage
-20°C, sealed storage, away

from moisture
[5]

Synthesis
The synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde is a critical process for its subsequent

use in drug discovery and development. A common and effective method involves the

protection of the imidazole nitrogen of 4-imidazolecarboxaldehyde with a trityl group.

Experimental Protocol: Synthesis of 1-Trityl-1H-
imidazole-4-carbaldehyde
This protocol describes a typical procedure for the synthesis of 1-Trityl-1H-imidazole-4-
carbaldehyde.

Materials:

4(5)-Imidazolecarboxaldehyde
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Trityl chloride (Trt-Cl)

Triethylamine (TEA)

N,N-Dimethylformamide (DMF)

Diethyl ether

Procedure:

Dissolve 4(5)-Imidazolecarboxaldehyde in anhydrous DMF in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add triethylamine to the cooled solution with stirring.

Add trityl chloride portion-wise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Wash the residue with diethyl ether to remove impurities.

Dry the resulting solid product under vacuum.

Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of 1-Trityl-1H-imidazole-4-
carbaldehyde.
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Synthesis workflow for 1-Trityl-1H-imidazole-4-carbaldehyde.

Role in the Synthesis of Bioactive Molecules
1-Trityl-1H-imidazole-4-carbaldehyde is not primarily known for its own biological activity but

serves as a crucial starting material for the synthesis of various biologically active compounds.

Its aldehyde group allows for the introduction of diverse functionalities, leading to the creation

of novel derivatives with potential therapeutic properties.

Precursor to Girolline
A significant application of 1-Trityl-1H-imidazole-4-carbaldehyde is in the total synthesis of

girolline, a marine natural product.[4] Girolline has been identified as a protein synthesis

inhibitor and a sequence-selective modulator of the translation factor eIF5A.[8][9][10][11] It

induces ribosome stalling, particularly at AAA-encoded lysine codons.[8][9][11] This selective

activity makes girolline a valuable tool for studying the mechanisms of protein translation and

ribosome-associated quality control.[8][9]
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Synthesis of Novel Antimicrobial Agents
The imidazole scaffold is a well-established pharmacophore in many antifungal and

antibacterial agents.[12][13][14][15] 1-Trityl-1H-imidazole-4-carbaldehyde serves as a key

intermediate for the synthesis of novel imidazole derivatives with potential antimicrobial activity.

[13][16] The general strategy involves the modification of the aldehyde group to create diverse

structures, such as thiosemicarbazones and hydrazones, which have shown promising activity

against various fungal and bacterial strains.[12]

The table below summarizes the biological activities of some derivatives synthesized from

imidazole-4-carbaldehyde precursors.

Derivative Class Target Organism(s) Reported Activity Reference(s)

Imidazole-derived

thiosemicarbazones

Cladosporium

cladosporioides

Highly and selectively

active
[12]

Imidazole-derived

hydrazones
Candida glabrata Highly active [12]

N-cyano-1H-

imidazole-4-

carboxamides

Rhizoctonia solani
Good antifungal

activity
[17]

Nitroimidazole

derivatives

Gram-positive and

Gram-negative

bacteria

Potent antibacterial

activity
[16]

Experimental Protocols for Biological Evaluation of
Derivatives
While specific biological data for 1-Trityl-1H-imidazole-4-carbaldehyde is scarce, the

following are general protocols used to evaluate the antimicrobial activity of its derivatives.

Antifungal Susceptibility Testing (Broth Microdilution
Method)
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against fungal strains.

Materials:

Synthesized imidazole derivatives

Fungal strains (e.g., Candida albicans, Aspergillus niger)

Culture medium (e.g., RPMI-1640)

96-well microtiter plates

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Serially dilute the stock solution in the culture medium in the wells of a 96-well plate.

Prepare a standardized fungal inoculum and add it to each well.

Include positive (fungus without compound) and negative (medium only) controls.

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

Determine the MIC as the lowest concentration of the compound that inhibits visible fungal

growth.

Antibacterial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the MIC of a compound against bacterial strains.

Materials:

Synthesized imidazole derivatives
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Culture medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

Spectrophotometer

Procedure:

Follow the same serial dilution procedure as for the antifungal assay.

Prepare a standardized bacterial inoculum and add it to each well.

Include positive and negative controls.

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial

growth.

Signaling Pathways Modulated by Derivatives
The biological activity of imidazole derivatives often stems from their interaction with specific

cellular pathways. A prominent example is the mechanism of action of many antifungal

imidazole drugs, which target the ergosterol biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis
Many antifungal imidazole derivatives function by inhibiting the enzyme lanosterol 14α-

demethylase, a key enzyme in the biosynthesis of ergosterol.[14][15] Ergosterol is an essential

component of the fungal cell membrane, and its depletion leads to membrane instability and

fungal cell death.[15]

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by a generic

antifungal imidazole derivative.
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Inhibition of ergosterol biosynthesis by an antifungal imidazole derivative.

Conclusion
1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6) is a compound of significant interest

to the scientific and drug development communities, not for its intrinsic biological activity, but as

a highly valuable and versatile synthetic intermediate. Its well-defined chemical properties and

established synthesis protocols make it a reliable starting material for the creation of a diverse

range of complex molecules. The demonstrated use of this compound in the synthesis of

potent bioactive agents, such as girolline and novel antimicrobial compounds, underscores its

importance in the ongoing search for new therapeutic agents. Future research will likely

continue to leverage the unique chemical reactivity of 1-Trityl-1H-imidazole-4-carbaldehyde
to explore new chemical spaces and develop next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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